molecular formula C16H14N2O3 B12182515 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12182515
M. Wt: 282.29 g/mol
InChI Key: IJWHNGKBLMSSCQ-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest it may have therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of a chromenone core and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

7-hydroxy-6-methyl-8-(1H-pyrazol-5-yl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C16H14N2O3/c1-8-14(19)12(13-5-6-17-18-13)7-11-9-3-2-4-10(9)16(20)21-15(8)11/h5-7,19H,2-4H2,1H3,(H,17,18)

InChI Key

IJWHNGKBLMSSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)C3=CC=NN3)C4=C(CCC4)C(=O)O2

Origin of Product

United States

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